2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole
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Overview
Description
2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a difluoromethyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole typically involves the difluoromethylation of a thiadiazole precursor. One common method is the reaction of a thiadiazole derivative with a difluoromethylating reagent under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents or other difluoromethylating agents in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions such as temperature, flow rate, and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can produce a variety of substituted thiadiazole compounds .
Scientific Research Applications
2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole include other difluoromethylated heterocycles such as difluoromethyl pyridines and difluoromethyl quinoxalines .
Uniqueness
What sets this compound apart is its unique combination of a difluoromethyl group and a pyrrolidinyl group on a thiadiazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3S/c8-5(9)6-10-11-7(13-6)12-3-1-2-4-12/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCPGDPCNCZSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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